2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-3-17-10-12-19(13-11-17)22-25-21(18-8-5-4-6-9-18)23(26-22)29-16-20(27)24-14-7-15-28-2/h4-6,8-13H,3,7,14-16H2,1-2H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBGIMOXPRBJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Group Addition: The final step involves the acylation of the thioether-imidazole intermediate with 3-methoxypropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can undergo reduction under catalytic hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitro or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a ligand for studying protein-ligand interactions due to its imidazole ring, which is known to bind to metal ions in enzyme active sites.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The imidazole ring is a common pharmacophore in many drugs, suggesting that derivatives of this compound could exhibit biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide likely involves its interaction with biological targets through its imidazole ring. This ring can coordinate with metal ions in enzymes, potentially inhibiting or modulating their activity. The thioether and acetamide groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((2-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide: Lacks the 4-ethylphenyl group, which may affect its binding properties and reactivity.
2-((2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide: Similar structure but with a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.
Uniqueness
The presence of the 4-ethylphenyl group in 2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structural feature may also influence its chemical reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, synthesis, and pharmacological implications of this compound based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 417.151 g/mol. The structural characteristics include an imidazole ring, which is known for its significance in biological systems, particularly in drug design and development.
Anticancer Activity
Research has indicated that derivatives of imidazole, including compounds similar to the one discussed, exhibit significant anticancer properties. In a study involving various imidazole derivatives, it was found that certain compounds demonstrated considerable cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The most active compounds showed a marked ability to induce DNA fragmentation in HT-29 cells, suggesting a mechanism involving apoptosis .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound ID | Cell Line | Cytotoxicity (IC50) | Mechanism |
|---|---|---|---|
| 11 | HT-29 | 15 µM | DNA fragmentation |
| 12 | MCF-7 | 20 µM | Apoptosis |
| 13 | HT-29 | 10 µM | DNA fragmentation |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related compounds. In studies focusing on N-phenylacetamide derivatives, several compounds exhibited significant activity in maximal electroshock (MES) tests, indicating potential as antiepileptic drugs (AEDs). The structure-activity relationship (SAR) analysis revealed that modifications to the phenylpiperazine moiety influenced anticonvulsant efficacy .
Table 2: Anticonvulsant Activity of Selected Compounds
| Compound ID | Dose (mg/kg) | MES Protection (%) | Time Point (h) |
|---|---|---|---|
| 19 | 100 | 80 | 0.5 |
| 20 | 300 | 70 | 4 |
| 24 | 100 | 60 | 0.5 |
The biological activities of these compounds can be attributed to their ability to interact with various biological targets:
- Inhibition of DNA Synthesis : Compounds similar to the one discussed have shown the ability to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and subsequent apoptosis.
- Modulation of Ion Channels : Some derivatives have been identified as moderate binders to neuronal voltage-sensitive sodium channels, which is crucial for their anticonvulsant properties.
Case Studies
A notable study synthesized a series of imidazole derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that structural modifications significantly impacted both cytotoxicity and mechanism of action, emphasizing the importance of chemical design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
